Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate
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Overview
Description
Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group attached to a phenylsulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate typically involves the esterification of 4-[1-(phenylsulfanyl)ethyl]benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general steps are as follows:
Reactants: 4-[1-(phenylsulfanyl)ethyl]benzoic acid and methanol.
Catalyst: Concentrated sulfuric acid.
Conditions: Reflux the mixture for several hours.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and concentrated to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylsulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate can be compared with other benzoate esters and phenylsulfanyl compounds:
Methyl 4-[1-(phenylsulfonyl)ethyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and biological activity.
Ethyl 4-[1-(phenylsulfanyl)ethyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.
4-[1-(Phenylsulfanyl)ethyl]benzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84851-57-0 |
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Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
methyl 4-(1-phenylsulfanylethyl)benzoate |
InChI |
InChI=1S/C16H16O2S/c1-12(19-15-6-4-3-5-7-15)13-8-10-14(11-9-13)16(17)18-2/h3-12H,1-2H3 |
InChI Key |
MAQJPUBVOPRYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
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